molecular formula C10H13N3O2S B11999998 [(E)-(2,3-dimethoxyphenyl)methyleneamino]thiourea CAS No. 6292-09-7

[(E)-(2,3-dimethoxyphenyl)methyleneamino]thiourea

Cat. No.: B11999998
CAS No.: 6292-09-7
M. Wt: 239.30 g/mol
InChI Key: AAYZMMZOBZXAFS-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview This product is the research chemical [(E)-(2,3-dimethoxyphenyl)methyleneamino]thiourea, a specialized thiourea derivative provided for laboratory investigation. Thiourea derivatives are a significant class of compounds in medicinal chemistry due to their wide range of potential biological activities. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Research Applications and Potential Value Thiourea derivatives are extensively studied for their antiprotozoal properties. Recent research highlights that N,N'-disubstituted thiourea derivatives demonstrate promising anti-leishmanial activity against both promastigote and amastigote forms of Leishmania amazonensis , with some optimized derivatives showing high potency and selectivity indices . The incorporation of specific aromatic and aliphatic substituents, as well as heterocyclic rings like piperazine, is a key strategy to enhance this activity and improve drug-likeness . Furthermore, the thiourea functional group is a known key pharmacophore in inhibitors for various enzymes. For instance, thiourea-containing compounds have been identified as potent inhibitors of tyrosinase , the key enzyme in melanin biosynthesis . The inhibitory activity is often linked to the thiourea moiety's ability to form hydrogen bonds with the enzyme's active site. Beyond these areas, thiourea motifs serve as versatile building blocks in organic synthesis, including as organocatalysts for asymmetric reactions and as precursors for synthesizing other valuable heterocycles, such as thiazolidinones , which themselves possess a broad spectrum of biological activities . Handling and Disclaimer Researchers should handle this compound with appropriate precautions in a controlled laboratory setting. Prior to use, please consult the safety data sheet (SDS). This material is sold for research purposes only and is not classified as a drug, cosmetic, or medicinal product. It is not suitable for diagnostic, therapeutic, or personal use.

Properties

CAS No.

6292-09-7

Molecular Formula

C10H13N3O2S

Molecular Weight

239.30 g/mol

IUPAC Name

[(E)-(2,3-dimethoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C10H13N3O2S/c1-14-8-5-3-4-7(9(8)15-2)6-12-13-10(11)16/h3-6H,1-2H3,(H3,11,13,16)/b12-6+

InChI Key

AAYZMMZOBZXAFS-WUXMJOGZSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=S)N

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=S)N

Origin of Product

United States

Preparation Methods

2,3-Dimethoxybenzaldehyde thiosemicarbazone is synthesized by the reaction of 2,3-dimethoxybenzaldehyde with thiosemicarbazide. The reaction typically occurs in an ethanol solution under reflux conditions. The product is then purified through recrystallization .

Chemical Reactions Analysis

2,3-Dimethoxybenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Thiourea derivatives, including [(E)-(2,3-dimethoxyphenyl)methyleneamino]thiourea, have demonstrated significant antimicrobial activities against various pathogens. Studies indicate that these compounds exhibit effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations ranging from 6 mg/mL to lower values depending on the specific derivative .

Anticancer Potential
Research has highlighted the anticancer properties of thiourea derivatives. For example, certain derivatives have shown IC50 values between 3 to 14 µM against various cancer cell lines, including those related to pancreatic and breast cancer. These compounds target specific molecular pathways involved in cancer progression, such as angiogenesis inhibition and cell signaling alteration .

Material Science Applications

Polymer Electrolytes
this compound can be utilized in the development of polymer electrolytes for applications in dye-sensitized solar cells. The incorporation of thiourea into polymer matrices has been shown to enhance ionic conductivity and improve photovoltaic properties significantly. For instance, a gel polymer electrolyte containing 1 wt% thiourea achieved a maximum photocurrent efficiency of 7.17% .

Chemical Sensors
Thiourea derivatives are being explored as selective sensors for detecting anions such as fluoride and cyanide in various media. Their chromogenic properties allow them to change color upon interaction with these anions, making them useful for environmental monitoring .

Case Study 1: Antibacterial Activity

A study evaluated a series of thiourea derivatives against Bacillus cereus, Staphylococcus aureus, Salmonella typhi, and Escherichia coli. Among the tested compounds, this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria. The results indicated potential for development as antibacterial agents in pharmaceutical applications .

Case Study 2: Anticancer Activity

In another investigation, a derivative of thiourea was tested for its effects on human leukemia cell lines. The findings revealed that the compound effectively inhibited cell proliferation with an IC50 value of 1.50 µM, suggesting its potential as a therapeutic agent in cancer treatment .

Summary of Applications

Application AreaSpecific Use CasesKey Findings
Biological Activity Antimicrobial agentsEffective against multiple bacterial strains
Anticancer agentsSignificant inhibition of cancer cell growth
Material Science Polymer electrolytes for solar cellsEnhanced ionic conductivity and efficiency
Chemical sensorsSelective detection of anions

Mechanism of Action

The mechanism of action of 2,3-dimethoxybenzaldehyde thiosemicarbazone involves its interaction with cellular targets. It has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The compound interacts with cellular proteins and enzymes, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparison

Table 1: Key Properties of [(E)-(2,3-Dimethoxyphenyl)methyleneamino]thiourea and Analogs
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
This compound C₁₀H₁₃N₃O₂S 2,3-Dimethoxyphenyl, thiourea ~251.3 (estimated) N/A N/A
1-[(E)-(Dimethylamino)methylene]-3-(2,6-dimethylphenyl)thiourea C₁₂H₁₇N₃S 2,6-Dimethylphenyl, dimethylamino 235.35 1.1±0.1 322.9±52.0
N-[(3,4-Dimethoxyphenyl)methyleneamino]-4-hydroxybenzamide C₁₆H₁₆N₂O₄ 3,4-Dimethoxyphenyl, benzamide 300.31 N/A N/A

Key Observations :

  • Substituent Effects: The 2,3-dimethoxyphenyl group in the target compound provides moderate steric hindrance compared to the 2,6-dimethylphenyl group in the thiourea analog , which may reduce reactivity in bulky environments.
  • Electronic Configuration :
    • Methoxy groups in the 2,3- vs. 3,4- positions (as in the benzamide analog) alter resonance effects, with 3,4-substitution favoring extended conjugation in planar systems .

Functional and Application-Based Comparison

Corrosion Inhibition Potential
  • The benzamide analog (C₁₆H₁₆N₂O₄) demonstrated 89% corrosion inhibition efficiency for mild steel in acidic media, attributed to the 3,4-dimethoxyphenyl group’s electron-rich nature and adsorption capacity .
  • The target compound’s 2,3-dimethoxyphenyl substituent may exhibit lower inhibition efficiency due to reduced conjugation and adsorption stability compared to 3,4-substitution .
Thermal and Chemical Stability
  • Thiourea derivatives with alkylamino groups (e.g., dimethylamino in C₁₂H₁₇N₃S) show higher thermal stability (boiling point ~322°C) compared to methoxy-substituted analogs, which may degrade at lower temperatures .
Bioactivity
  • Thiourea derivatives with electron-withdrawing groups (e.g., nitro or halogens) often exhibit enhanced antimicrobial activity. The target compound’s methoxy groups, being electron-donating, may limit such activity unless paired with complementary functional groups .

Biological Activity

[(E)-(2,3-dimethoxyphenyl)methyleneamino]thiourea is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

 E 2 3 dimethoxyphenyl methyleneamino thiourea\text{ E 2 3 dimethoxyphenyl methyleneamino thiourea}

This structure features a thiourea moiety, which is known for its diverse biological properties.

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. A study highlighted that various thiourea compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 6 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Thiourea Derivatives

Compound NameTarget BacteriaMIC (mg/mL)
Compound AStaphylococcus aureus6
Compound BEscherichia coli6
Compound CSalmonella typhi6
Compound DBacillus cereus6

Anticancer Activity

The anticancer potential of thiourea derivatives has also been explored extensively. A study conducted on various substituted thioureas revealed their ability to interact with DNA and inhibit cancer cell proliferation. The binding constants for these compounds were found to vary significantly, indicating differing potencies. For example, a related compound exhibited an IC50 value of approximately 9.04×106M19.04\times 10^6\,M^{-1} when tested against cancer cell lines .

Table 2: Anticancer Activity of Thiourea Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound EHeLa7.01
Compound FMCF-78.55
Compound GNCI-H46014.31

The biological activity of this compound is attributed to its ability to form hydrogen bonds and interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of essential enzymes in bacteria and cancer cells, disrupting their metabolic processes.

Case Studies

  • Antimicrobial Study : In a controlled study, various thiourea derivatives were tested against a panel of bacterial strains. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced antibacterial activity compared to unsubstituted analogs .
  • Anticancer Research : Another study focused on the effect of thiourea derivatives on tumor growth in vivo. Mice treated with these compounds showed significant tumor growth inhibition compared to control groups, suggesting a promising avenue for cancer treatment .

Q & A

Q. What are the recommended synthetic routes for [(E)-(2,3-dimethoxyphenyl)methyleneamino]thiourea, and how can reaction conditions be optimized for higher yield?

Answer: The synthesis typically involves coupling a 2,3-dimethoxybenzaldehyde derivative with thiourea via a Schiff base formation. Key steps include:

  • Starting Materials : Use 2,3-dimethoxybenzaldehyde and thiourea in a 1:1 molar ratio under acidic conditions (e.g., acetic acid) to promote imine bond formation .
  • Reaction Optimization : Monitor reaction progress using thin-layer chromatography (TLC). Adjust temperature (60–80°C) and catalyst (e.g., p-toluenesulfonic acid) to enhance yield.
  • Purification : Recrystallize the product from ethanol or acetonitrile to remove unreacted precursors .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of analytical techniques:

  • Chromatography : High-performance liquid chromatography (HPLC) with retention time comparison to standards (e.g., 1.12 minutes under specific conditions) .
  • Spectroscopy : Confirm the E-configuration via NMR (e.g., coupling constants in ¹H NMR) and validate the thiourea moiety using IR (C=S stretch ~1250 cm⁻¹) .
  • Mass Spectrometry : LCMS (m/z [M+H]+) to verify molecular weight and detect impurities .

Q. What safety precautions are critical when handling this compound in the laboratory?

Answer:

  • Exposure Control : Avoid inhalation of dust and use fume hoods during synthesis.
  • Toxicity Mitigation : Wear nitrile gloves and lab coats; the compound is toxic if ingested (similar to phenylthiourea derivatives) .
  • Waste Disposal : Neutralize acidic byproducts before disposal and segregate organic waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or binding affinity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Optimize geometry using B3LYP/6-31G(d) basis sets .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Validate docking poses with MD simulations .
  • SAR Analysis : Correlate substituent effects (e.g., methoxy groups) with binding energy scores to guide structural modifications .

Q. What strategies resolve contradictory data from analytical techniques when studying this compound?

Answer:

  • Cross-Validation : Compare HPLC purity with NMR integration ratios to identify discrepancies caused by isomeric impurities .
  • Statistical Analysis : Apply Student’s t-test or ANOVA to assess reproducibility of biological assay results (e.g., IC50 values) .
  • Advanced Characterization : Use single-crystal X-ray diffraction to unambiguously confirm structure if polymorphs or solvates are suspected .

Q. How do electronic effects of methoxy substituents influence the chemical stability and bioactivity of this compound?

Answer:

  • Electron-Donating Effects : Methoxy groups at the 2,3-positions enhance resonance stabilization of the thiourea moiety, increasing thermal stability (TGA analysis recommended) .
  • Bioactivity Modulation : The substituents may alter lipophilicity, impacting membrane permeability in cellular assays. Measure logP values via shake-flask method .
  • Oxidative Stability : Evaluate under accelerated degradation conditions (e.g., 40°C/75% RH) with LCMS monitoring to identify degradation pathways .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

TechniqueParameters/ResultsReference
HPLCRetention time: 1.12 min (Condition SQD-FA05)
LCMSm/z [M+H]+: Calculated for C₁₀H₁₃N₃O₂S → 256.10
IR SpectroscopyC=S stretch: 1248 cm⁻¹

Q. Table 2. Biological Assay Design Considerations

Assay TypeKey ParametersOptimization Strategy
AntibacterialMIC (Minimum Inhibitory Concentration)Use Gram-positive/negative strains
Enzyme InhibitionIC50 determination (e.g., acetylcholinesterase)Pre-incubate enzyme with inhibitor
CytotoxicityMTT assay (cell viability)Select adherent cell lines (e.g., HeLa)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.